molecular formula C5H10ClNO2S B8210438 Piperidine-3-sulfonyl chloride

Piperidine-3-sulfonyl chloride

Cat. No.: B8210438
M. Wt: 183.66 g/mol
InChI Key: WLUQVAITSLLLAT-UHFFFAOYSA-N
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Description

Piperidine-3-sulfonyl chloride is a chemical compound with the molecular formula C5H10ClNO2S. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: Piperidine-3-sulfonyl chloride can be synthesized through the reaction of piperidine with chlorosulfonic acid. The reaction typically involves the addition of chlorosulfonic acid to piperidine under controlled temperature conditions to form the sulfonyl chloride derivative. The reaction is exothermic and requires careful temperature control to prevent decomposition .

Industrial Production Methods: In industrial settings, this compound is produced by adding phosphorus pentachloride to a reaction solution containing piperidine-3-sulfonic acid. The reaction is carried out in multiple divided portions, either stepwise or continuously, to ensure complete conversion. The product is then purified through distillation under reduced pressure .

Chemical Reactions Analysis

Types of Reactions: Piperidine-3-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Piperidine-3-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the preparation of biologically active molecules, such as enzyme inhibitors and receptor antagonists.

    Medicine: It serves as an intermediate in the synthesis of drugs used to treat various medical conditions, including cancer and infectious diseases.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

Piperidine-3-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:

Uniqueness: this compound is unique due to its specific reactivity and the position of the sulfonyl chloride group on the piperidine ring. This makes it particularly useful in the synthesis of certain pharmaceuticals and agrochemicals .

Comparison with Similar Compounds

Properties

IUPAC Name

piperidine-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClNO2S/c6-10(8,9)5-2-1-3-7-4-5/h5,7H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLUQVAITSLLLAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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